molecular formula C7H8N2O B1328917 2-Acetyl-3-methylpyrazine CAS No. 23787-80-6

2-Acetyl-3-methylpyrazine

Katalognummer B1328917
CAS-Nummer: 23787-80-6
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: QUNOTZOHYZZWKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Acetyl-3-methylpyrazine is a compound with a roasted, nutty, grain-roasted potato odor . It is one of the most important pyrazines for hazelnut or filbert nut flavors . The flavor is less burnt than most of the pyrazines .


Synthesis Analysis

The synthesis of 2-acetyl-3-methylpyrazine involves a reaction between 2-acetyl-3-methylpyrazine and toluenesulfonylhydrazine in ethanol at room temperature . The mixture is refluxed for 2 hours with stirring .


Molecular Structure Analysis

The molecular formula of 2-Acetyl-3-methylpyrazine is C7H8N2O . Its average mass is 136.151 Da and its monoisotopic mass is 136.063660 Da .


Physical And Chemical Properties Analysis

2-Acetyl-3-methylpyrazine has a density of 1.1±0.1 g/cm3 . Its boiling point is 221.8±35.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.8±3.0 kJ/mol . The flash point is 90.3±32.4 °C . The index of refraction is 1.515 .

Wissenschaftliche Forschungsanwendungen

Food Industry

2-Acetyl-3-methylpyrazine is widely recognized for its nutty and roasted flavor characteristics, making it a valuable additive in the food industry . It is particularly significant in the development of flavors for roasted foods , where it is formed during thermal processing and contributes to the Maillard reaction . This compound is essential in enhancing the aroma profile of products like coffee, cocoa, roasted nuts, cereals, and meat products .

Pharmaceuticals

In the pharmaceutical industry, 2-Acetyl-3-methylpyrazine’s organoleptic properties of a vegetable and nutty nature may be utilized in the formulation of certain medications to mask or impart flavor . This can improve the palatability of oral medications, thereby enhancing patient compliance.

Agriculture

2-Acetyl-3-methylpyrazine has been assessed for its safety and efficacy as a flavoring agent in animal feed . Its use in agriculture is linked to improving the taste of feed, which can contribute to better feed intake and nutrition absorption in livestock.

Cosmetics

The compound’s fragrance properties make it a candidate for use in cosmetic products . Its nutty and roasted scent profile can be incorporated into perfumes and other scented personal care items to provide a unique olfactory experience.

Materials Science

The flavoring properties of 2-Acetyl-3-methylpyrazine may also find applications in materials science, particularly in the development of scented materials or coatings that require a prolonged fragrance release . This could be beneficial in creating consumer products with enhanced sensory appeal.

Chemical Synthesis

As an organic compound, 2-Acetyl-3-methylpyrazine serves as an intermediate in chemical synthesis processes . It can be used to synthesize other complex molecules, which may have various applications in creating new compounds or materials.

Analytical Chemistry

In analytical chemistry, 2-Acetyl-3-methylpyrazine can be used as a standard for chromatographic analysis due to its well-defined properties . It helps in the identification and quantification of compounds in complex mixtures, which is crucial for quality control and research.

Safety and Hazards

2-Acetyl-3-methylpyrazine is combustible . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Eigenschaften

IUPAC Name

1-(3-methylpyrazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNOTZOHYZZWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066932
Record name 1-(3-Methylpyrazinyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless to light yellow liquid with a nutty, roasted grain, baked potato odour
Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

265.00 to 266.00 °C. @ 760.00 mm Hg
Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.105-1.114
Record name 2-Acetyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/721/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetyl-3-methylpyrazine

CAS RN

23787-80-6
Record name 2-Acetyl-3-methylpyrazine
Source CAS Common Chemistry
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Record name 2-Acetyl-3-methylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3-methyl-2-pyrazinyl)-
Source EPA Chemicals under the TSCA
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Record name 1-(3-Methylpyrazinyl)ethan-1-one
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Record name 1-(3-methylpyrazinyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.703
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Record name 2-ACETYL-3-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Acetyl-3-methylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030001
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-acetyl-3-methylpyrazine primarily known for?

A1: 2-Acetyl-3-methylpyrazine is primarily recognized for its potent aroma, described as having a nutty, popcorn-like, or burnt odor. [, ] It is a key flavor component in various foods, including brewed black tea and cooked spiny lobster. [, ]

Q2: What is the structure of 2-acetyl-3-methylpyrazine?

A2: While the provided abstracts do not specify spectroscopic data, they indicate that 2-acetyl-3-methylpyrazine is a pyrazine derivative with an acetyl group at the 2nd position and a methyl group at the 3rd position of the pyrazine ring. You can find detailed spectroscopic data in chemical databases like PubChem or ChemSpider.

Q3: Has 2-acetyl-3-methylpyrazine been used in any synthetic applications?

A3: Yes, one study employed 2-acetyl-3-methylpyrazine as a starting material in a novel synthesis of (E)-3-aryl-1-(3-alkyl-2-pyrazinyl)-2-propenones. This reaction was catalyzed by a cationic quaternary ammonium surfactant in an aqueous micellar medium at room temperature. []

Q4: Are there any studies on the sensory perception of 2-acetyl-3-methylpyrazine in food?

A4: Research indicates that 2-acetyl-3-methylpyrazine, even at sub-threshold concentrations, can significantly influence the perception of roasted aroma in soy sauce aroma type Baijiu. This highlights the potential synergistic effect of this compound with other aroma molecules. []

Q5: Have there been any attempts to analyze the contribution of 2-acetyl-3-methylpyrazine to the overall aroma profile of food?

A5: Yes, surface response methodology was employed to evaluate the contribution of 2-acetyl-3-methylpyrazine to beef aroma. This research indicated that it possesses a higher predicted aroma score and a lower optimum concentration compared to other compound classes like ketones, aldehydes, alkanes, or saturated alcohols. Interestingly, a combination of 2-acetyl-3-methylpyrazine and hydrogen sulfide yielded the highest-scoring two-component mixture in the study. []

Q6: Is 2-acetyl-3-methylpyrazine found naturally in any food products?

A6: Yes, 2-acetyl-3-methylpyrazine was identified for the first time in black tea, specifically in Darjeeling, Assam, and Uva varieties. The research suggests that variations in the concentration of this and other potent aroma components contribute to the distinct aroma profiles of these black tea types. []

Q7: What analytical techniques have been used to identify and quantify 2-acetyl-3-methylpyrazine?

A8: Several techniques have been employed, including gas chromatography-mass spectrometry (GC-MS), aroma extract dilution analysis (AEDA), dynamic headspace sampling (DHS), and vacuum simultaneous distillation-solvent extraction (V-SDE). [, ]

Q8: Are there any known derivatives of 2-acetyl-3-methylpyrazine with potential applications?

A9: Research describes the synthesis and characterization of N’-(2-acetyl-3-methylpyrazine)-4-toluenesulfonylhydrazide, a derivative of 2-acetyl-3-methylpyrazine. This compound has been explored for its luminescent properties upon complexation with Europium (III) and Terbium (III) ions. [, ]

Q9: What challenges are associated with researching flavor compounds like 2-acetyl-3-methylpyrazine?

A10: One challenge is the complexity of food aroma profiles, often involving numerous volatile compounds with varying odor thresholds and potential synergistic interactions. Isolating and evaluating the contribution of individual compounds within this complex matrix can be demanding. []

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